molecular formula C20H42N2 B14212701 N~1~-(2-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine CAS No. 627525-82-0

N~1~-(2-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine

Katalognummer: B14212701
CAS-Nummer: 627525-82-0
Molekulargewicht: 310.6 g/mol
InChI-Schlüssel: TXWDFJLHAGYQNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(2-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound features a cyclohexyl ring substituted with a methyl group at the second position and an undecyl chain attached to an ethane-1,2-diamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2-methylcyclohexylamine with undecyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the alkyl halide, resulting in the formation of the desired diamine compound. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N1-(2-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(2-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) to convert the compound into its corresponding amines or alcohols.

    Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Amine oxides, ketones

    Reduction: Primary and secondary amines, alcohols

    Substitution: Alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

N~1~-(2-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N1-(2-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. It may also interact with cell membranes, altering their permeability and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~1~-(2-Methylcyclohexyl)-N~2~-dodecylethane-1,2-diamine
  • N~1~-(2-Methylcyclohexyl)-N~2~-decylethane-1,2-diamine
  • N~1~-(2-Methylcyclohexyl)-N~2~-octylethane-1,2-diamine

Uniqueness

N~1~-(2-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a cyclohexyl ring with a methyl substituent and an undecyl chain. This structural arrangement imparts distinct physicochemical properties, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its value in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

627525-82-0

Molekularformel

C20H42N2

Molekulargewicht

310.6 g/mol

IUPAC-Name

N'-(2-methylcyclohexyl)-N-undecylethane-1,2-diamine

InChI

InChI=1S/C20H42N2/c1-3-4-5-6-7-8-9-10-13-16-21-17-18-22-20-15-12-11-14-19(20)2/h19-22H,3-18H2,1-2H3

InChI-Schlüssel

TXWDFJLHAGYQNH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCNCCNC1CCCCC1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.